molecular formula C17H19O2P B11948651 3-(Phenyl(3,5-xylyl)phosphino)propionic acid CAS No. 93872-48-1

3-(Phenyl(3,5-xylyl)phosphino)propionic acid

Cat. No.: B11948651
CAS No.: 93872-48-1
M. Wt: 286.30 g/mol
InChI Key: KMMRXGLKNNACLW-UHFFFAOYSA-N
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Description

3-(Phenyl(3,5-xylyl)phosphino)propionic acid is an organic compound with the molecular formula C17H19O2P It is a phosphine derivative, characterized by the presence of a phenyl group and a 3,5-xylyl group attached to a phosphino moiety, which is further connected to a propionic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenyl(3,5-xylyl)phosphino)propionic acid typically involves the following steps:

    Formation of the Phosphine Ligand: The initial step involves the reaction of 3,5-dimethylphenylmagnesium bromide with dichlorophenylphosphine to form the phosphine ligand.

    Coupling with Propionic Acid: The phosphine ligand is then coupled with 3-bromopropionic acid under basic conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Phenyl(3,5-xylyl)phosphino)propionic acid can undergo various chemical reactions, including:

    Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.

    Substitution: The phenyl and xylyl groups can participate in electrophilic aromatic substitution reactions.

    Complexation: The phosphine group can form coordination complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be used.

    Complexation: Transition metals like palladium, platinum, and rhodium are commonly used.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Halogenated or nitrated derivatives.

    Complexation: Metal-phosphine complexes.

Scientific Research Applications

3-(Phenyl(3,5-xylyl)phosphino)propionic acid has several scientific research applications:

    Catalysis: It is used as a ligand in homogeneous catalysis, particularly in transition metal-catalyzed reactions.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Its derivatives are studied for potential biological activities, including enzyme inhibition and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(Phenyl(3,5-xylyl)phosphino)propionic acid largely depends on its role as a ligand in coordination chemistry. The phosphine group coordinates with metal centers, influencing the electronic properties and reactivity of the metal complex. This coordination can facilitate various catalytic processes, including hydrogenation, carbon-carbon coupling, and oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(3,5-xylyl)phosphinic acid
  • 3-(3,4-Dimethoxy-phenyl)-propionic acid
  • 3-(2-(3,4-Dimethoxy-phenyl)-acetylamino)-propionic acid

Uniqueness

3-(Phenyl(3,5-xylyl)phosphino)propionic acid is unique due to the presence of both phenyl and 3,5-xylyl groups attached to the phosphino moiety, which provides distinct steric and electronic properties. These properties make it a versatile ligand in catalysis and a valuable compound in materials science research.

Properties

CAS No.

93872-48-1

Molecular Formula

C17H19O2P

Molecular Weight

286.30 g/mol

IUPAC Name

3-[(3,5-dimethylphenyl)-phenylphosphanyl]propanoic acid

InChI

InChI=1S/C17H19O2P/c1-13-10-14(2)12-16(11-13)20(9-8-17(18)19)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,18,19)

InChI Key

KMMRXGLKNNACLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(CCC(=O)O)C2=CC=CC=C2)C

Origin of Product

United States

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